

what is estragole phenylpropene compound

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Compound Focus: Estragole

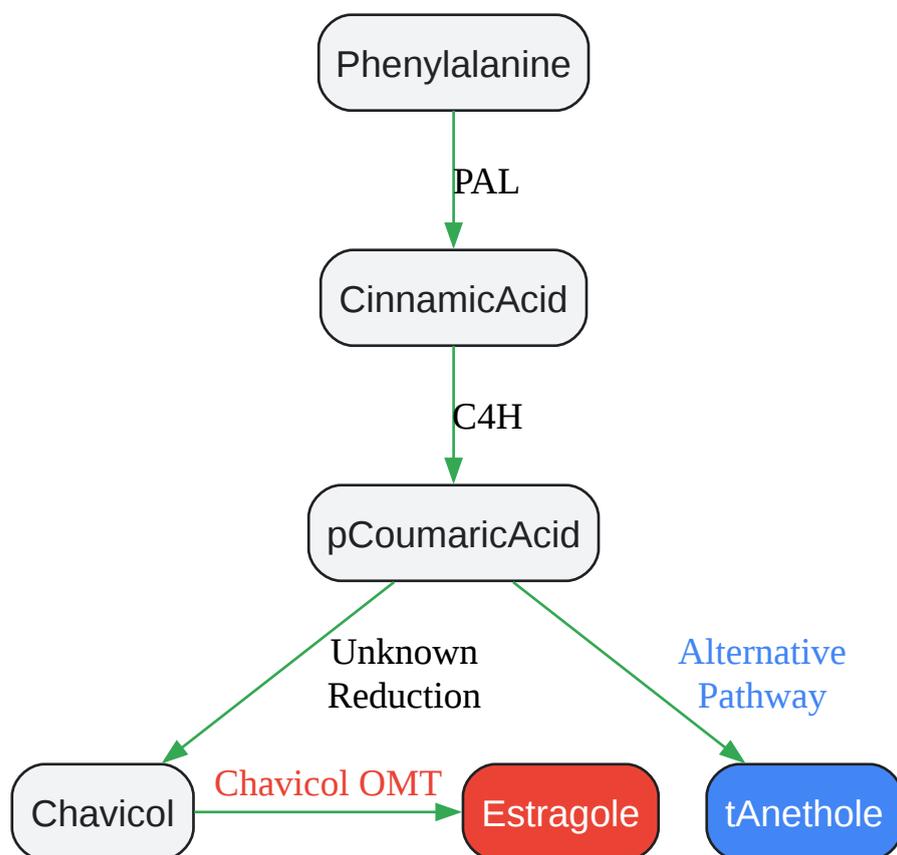
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Biosynthesis Pathway

In plants like basil and bitter fennel, **estragole** is synthesized in specialized structures called **peltate glandular trichomes** [1]. The biosynthetic pathway involves key enzymes from the general phenylpropanoid pathway, leading to chavicol, which is then methylated to form **estragole** [2] [1]. The following diagram illustrates this pathway and its connection to the related compound t-anethole.



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Estragole and *t*-anethole biosynthesis in plants, adapted from [2] [1]. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; OMT: O-Methyltransferase.

Natural Occurrence and Chemotypes

Estragole is a major constituent of several essential oils [3]. The table below shows its variable content in different plants, highlighting that its accumulation is genetically determined, leading to distinct chemotypes within species like bitter fennel [4].

Plant Source	Typical Estragole Content in Essential Oil	Notes
Tarragon (<i>Artemisia dracunculus</i>)	60–75% [3]	The compound is named for estragon, the French name for tarragon [3].

Plant Source	Typical Estragole Content in Essential Oil	Notes
Sweet Basil (<i>Ocimum basilicum</i>)	20–89% [5]	Hundreds of tonnes of basil oil, mainly estragole, are produced annually by steam distillation [3].
Bitter Fennel (<i>Foeniculum vulgare</i> Mill. var. <i>vulgare</i>)	3.5–12% (fruits); up to 86% in certain chemotypes [5] [4]	Exists in "estragolic" and "t-anetholic" chemotypes with a reversed association between estragole and t-anethole content [2] [4].
Anise (<i>Pimpinella anisum</i>)	~2% [3]	

Genotoxicity, Carcinogenicity, and Safety

A primary concern for researchers is the compound's **genotoxic and carcinogenic potential**, which arises from metabolic activation [3] [6] [5].

- **Metabolic Activation:** After absorption, **estragole** is primarily metabolized in the liver by CYP1A2 (and to a lesser extent CYP2A6) to **1'-hydroxyestragole (1'OH-ES)** [5]. This metabolite is then conjugated by sulfotransferases (SULT1A1) to form a highly reactive 1'-sulfooxy**estragole**. This sulfate ester spontaneously decomposes, generating a reactive carbenium ion that binds to DNA, forming adducts (primarily **E3'-N2-dG**) [6] [5].
- **Mechanistic Studies in Human Liver Models:** Recent (2025) molecular dosimetry studies using human liver cell models (HepG2, primary human hepatocytes) provide crucial quantitative data [6] [5]:
 - Treatment with **estragole** or 1'OH-ES leads to concentration-dependent formation of E3'-N2-dG adducts.
 - **1'OH-ES is significantly more potent**, producing 10–50 times higher DNA adduct levels than equimolar **estragole** concentrations [5].
 - High concentrations of 1'OH-ES ($\geq 25 \mu\text{M}$) and **estragole** ($\geq 1 \text{ mM}$) trigger clastogenicity (chromosome breakage) and cytotoxicity, but only after a **threshold level of DNA adducts** is reached [6] [5].
 - Benchmark Concentration (BMC) modelling indicates that the dose required to cause clastogenicity is 12–17 times higher than the dose required for initial DNA adduct formation, suggesting the existence of a **practical threshold** [5].

- **Regulatory Status:** Based on this evidence, the European Committee on Herbal Medicinal Products (HMPC) classifies **estragole** as a genotoxic carcinogen but concludes that short-term use in adults at recommended dosages does not pose a significant cancer risk [3]. Sensitive groups (young children, pregnant women) should minimize exposure [3]. The use of isolated **estragole** as a food flavouring is prohibited in the EU [5].

Experimental Protocols for Research

For researchers investigating **estragole**, here are methodologies from recent studies.

1. Cytotoxicity and Oxidant/Antioxidant Assessment [7]

- **Test Systems:** *Artemia salina* (brine shrimp) nauplii; mouse erythrocytes; *Saccharomyces cerevisiae* (yeast) strains (wild-type and various mutant lines).
- **Procedure:**
 - **A. salina Lethality:** Incubate ten larvae per tube with test compounds (e.g., 31.25–500 µg/mL) in brine solution for 24 hours. Count live nauplii. Use potassium dichromate (K₂Cr₂O₇) as a positive control [7].
 - **Hemolysis Assay:** Mix mouse erythrocyte suspension (10% in PBS) with test compounds (31.25–500 µg/mL). Incubate at 37°C for 2 hours, centrifuge, and measure supernatant absorbance at 540 nm. Compare to Triton X-100 (100% hemolysis control) [7].
 - **In vitro Antioxidant Assays:** Perform DPPH• and ABTS•+ radical scavenging assays. For DPPH, mix test compound (0.9–14.4 µg/mL) with DPPH• solution, incubate 30 min, and read absorbance at 517 nm [7].
- **Key Finding:** In one study, **estragole** at 31.25–500 µg/mL did not exhibit significant cytotoxic effects in the *A. salina* and hemolysis tests, unlike other monoterpenes like nerol [7].

2. Analysis of Genotoxicity in Human Liver Cell Models [5]

- **Cell Models:** HepG2 cells; HepG2 cells stably transduced with CYP1A2 (HepG2-CYP1A2); Primary Human Hepatocytes (PHH).
- **Key Assays:**
 - **DNA Adduct Measurement:** Using specialized techniques (e.g., UPLC-MS/MS) to quantify specific adducts like E3'-N2-dG and E3'-N6-dA.
 - **Alkaline Comet Assay:** To assess DNA strand breaks.
 - **Western Blot Analysis:** To measure DNA damage response markers (γH2AX, p53).
 - **Micronucleus Assay:** To evaluate clastogenicity (chromosomal damage).
 - **Cytotoxicity Assay:** Resazurin reduction assay to measure cell viability.

- **Key Finding:** A threshold level of DNA adducts is required to trigger clastogenicity and cytotoxicity, which is unlikely to be reached in humans through normal dietary or phytomedicinal exposure [5].

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